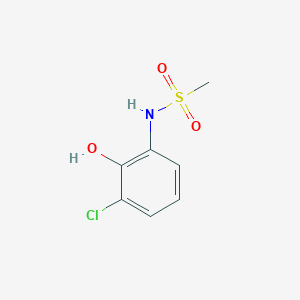![molecular formula C6H9ClN4 B14845379 2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine is a heterocyclic compound that belongs to the class of triazolodiazepines. This compound is characterized by a fused ring system that includes a triazole ring and a diazepine ring. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinopyrazine with orthoesters under reflux conditions in xylene . Another method includes the use of ethanol and hydrazine hydrate, followed by the addition of 2-chloropyrazine and subsequent reaction steps involving chlorobenzene and trifluoroacetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of commercially available reagents and optimized reaction conditions to ensure high yields and purity. The use of palladium/carbon as a catalyst in a high-pressure kettle is one such example .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium/carbon is a common method.
Substitution: Halogenation and alkylation reactions are typical, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, orthoesters, chlorobenzene, and trifluoroacetic anhydride. Reaction conditions often involve refluxing in solvents like xylene or ethanol and the use of catalysts such as palladium/carbon .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different pharmacological properties.
Applications De Recherche Scientifique
2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine involves its interaction with specific molecular targets. It is known to bind to receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This interaction can lead to various pharmacological effects, such as anti-inflammatory and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Alprazolam: Contains a 1,2,4-triazole fused to a benzodiazepine core.
Diazepam: Another benzodiazepine derivative with similar pharmacological properties.
Triazolopyrazines: These compounds share the triazole ring but differ in their fused ring systems.
Uniqueness
2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine is unique due to its specific ring fusion and the presence of a chlorine atom, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals with targeted activities.
Propriétés
Formule moléculaire |
C6H9ClN4 |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
2-chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a][1,4]diazepine |
InChI |
InChI=1S/C6H9ClN4/c7-6-9-5-4-8-2-1-3-11(5)10-6/h8H,1-4H2 |
Clé InChI |
NQZWNNFZNLUKBB-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=NC(=NN2C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



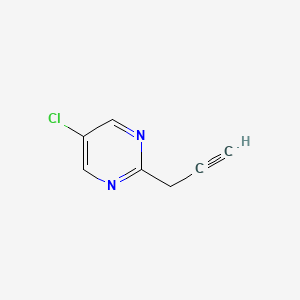
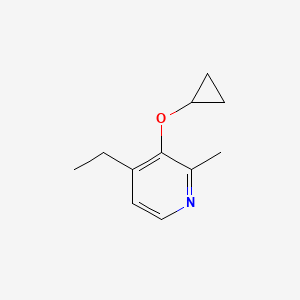


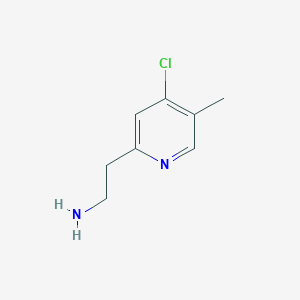
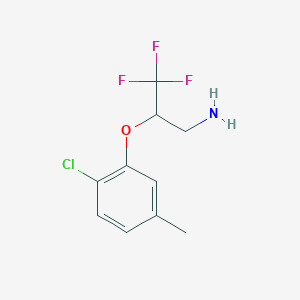

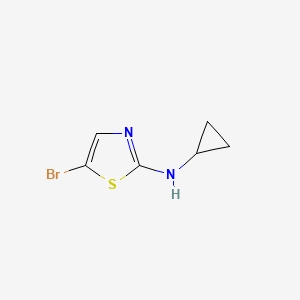
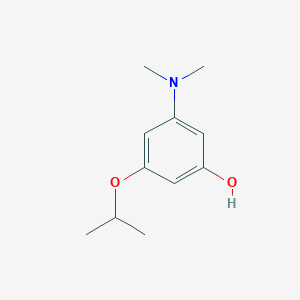
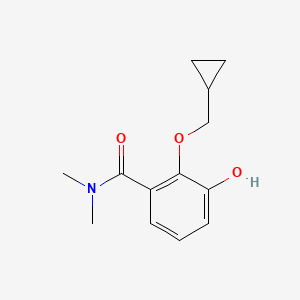
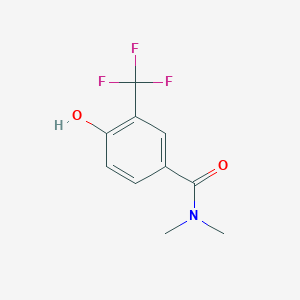
![Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate](/img/structure/B14845380.png)
